molecular formula C18H18O6 B11059117 4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol

4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol

Cat. No.: B11059117
M. Wt: 330.3 g/mol
InChI Key: UPAMONOQQQWURV-GQCTYLIASA-N
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Description

4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy and benzodioxole groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol

InChI

InChI=1S/C18H18O6/c1-20-14-8-11(5-7-13(14)19)4-6-12-9-15(21-2)17-18(16(12)22-3)24-10-23-17/h4-9,19H,10H2,1-3H3/b6-4+

InChI Key

UPAMONOQQQWURV-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=C3C(=C2OC)OCO3)OC)O

Origin of Product

United States

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